REACTION_CXSMILES
|
[NH:1]([C:5]1[C:18]2[CH2:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:19])[C:9]=2[CH:8]=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].[O-:20][Si]([O-])=O.[Na+].[Na+].OO>O>[NH:1]([C:5]1[C:18]2[C:17](=[O:20])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:19])[C:9]=2[CH:8]=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3] |f:1.2.3|
|
Name
|
|
Quantity
|
125.5 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=CC=2C(C3=CC=CC=C3CC12)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
OO
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at between 70° and 90° C until
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dropwise in the course of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Appropriately, a slight stream of nitrogen is passed over the surface during the reaction
|
Type
|
CUSTOM
|
Details
|
is withdrawn
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
the product washed until neutral
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: PERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |